molecular formula C10H18N4 B11715066 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine

Cat. No.: B11715066
M. Wt: 194.28 g/mol
InChI Key: WWORCSRYHNDBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel bioactive molecules. Its structure combines two privileged pharmacophores: a piperazine ring and a 1-ethyl-1H-pyrazole moiety. The piperazine ring is a ubiquitous component in pharmaceuticals, frequently employed to optimize solubility and pharmacokinetic properties or to serve as a conformational scaffold for presenting pharmacophoric groups to biological targets . The pyrazole heterocycle is likewise a well-established scaffold found in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidepressant actions . This compound serves as a key synthetic intermediate for constructing more complex molecules. Its primary research value lies in its potential to interact with various enzymatic targets and receptors. Piperazine-containing structures are prevalent in numerous FDA-approved drugs, such as kinase inhibitors (e.g., Palbociclib), receptor modulators (e.g., Vortioxetine), and antiviral agents . Specifically, analogous compounds featuring a piperazine linked to a pyrazole core have been investigated as potent antagonists for the human cannabinoid receptor CB1 (hCB1), a target for treating obesity, metabolic syndrome, and liver diseases . Furthermore, such hybrid piperazine-heteroarene structures are commonly explored in the synthesis of potential anticancer agents, where they may function by inhibiting critical pathways such as those involving tyrosine kinases . The mechanism of action for this compound is not inherent but is derived from the final active pharmaceutical ingredient it is used to create. In drug discovery, the piperazine ring often contributes to binding affinity through hydrogen bonding and ionic interactions via its nitrogen atoms, while the pyrazole can engage in hydrophobic interactions and dipole-dipole bonding within a target's binding pocket . The flexibility of this scaffold allows for extensive derivatization on both nitrogen atoms of the piperazine ring and the remaining positions of the pyrazole, enabling fine-tuning of potency, selectivity, and physicochemical properties for specific therapeutic applications. This product is intended for research and development purposes in a controlled laboratory setting only. WARNING: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[(1-ethylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C10H18N4/c1-2-14-6-3-10(12-14)9-13-7-4-11-5-8-13/h3,6,11H,2,4-5,7-9H2,1H3

InChI Key

WWORCSRYHNDBSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine typically involves the reaction of 1-ethyl-1H-pyrazole with piperazine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as a scaffold for the development of new pharmaceuticals due to its unique structure. Its pyrazole ring is known for diverse biological activities, making it a candidate for drug design targeting various diseases such as cancer and inflammation .
  • Biological Activity : Research indicates that derivatives of pyrazole exhibit anti-inflammatory and anticancer properties. For instance, compounds similar to 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine have shown significant inhibition of inflammatory pathways, with IC50 values ranging from 4.8 to 30.1 µM in cell-based assays .

Structure–Activity Relationship Studies

The compound's structure allows for extensive structure–activity relationship (SAR) studies. Variations in substituents on the pyrazole ring can lead to different biological activities, which are crucial for optimizing pharmacological effects .

Activity Type Description Reference
Anti-inflammatoryInhibition of NF-kB/AP-1 activity
AnticancerModerate to potent activity against cancer cell lines
AntimicrobialPotential use in developing antimicrobial agents

Materials Science

The compound is also explored in materials science for its potential applications in creating novel materials with specific electronic or optical properties. Its unique structure may enable the synthesis of advanced materials used in sensors or electronic devices.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of key inflammatory pathways, suggesting its potential use as an anti-inflammatory agent .

Case Study 2: Anticancer Screening

In another research effort, a library of pyrazole derivatives was synthesized and screened for anticancer activity against various human cancer cell lines (MCF7, T47D). The study found that certain compounds exhibited promising antiproliferative effects, highlighting the potential of this compound as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification of Piperazine Derivatives

Piperazine derivatives are categorized based on substituent groups:

  • Benzylpiperazines (BZP) : Feature a benzyl group (e.g., N-benzylpiperazine), often associated with stimulant effects .
  • Phenylpiperazines: Include substituents like 1-(3-chlorophenyl)piperazine (mCPP), known for serotonin receptor affinity .
  • Thienylmethylpiperazines : Incorporate thiophene rings (e.g., 1-[(5-ethylthien-2-yl)methyl]piperazine), with altered electronic profiles .
  • Pyrazolylmethylpiperazines : The target compound belongs here, substituting thiophene with pyrazole, enhancing nitrogen-rich heterocyclic interactions.
Table 1: Key Structural Analogs and Properties
Compound Substituent Group Biological Activity Key References
N-Benzylpiperazine (BZP) Benzyl CNS stimulant
1-(3-Chlorophenyl)piperazine (mCPP) Chlorophenyl Serotonin receptor agonist
1-[(5-Ethylthien-2-yl)methyl]piperazine Thienylmethyl Designer drug activity
Target compound Ethyl-pyrazolylmethyl Hypothesized kinase inhibition

Substituent Effects on Activity

  • Chlorine substituents (e.g., in mCPP) enhance sigma-hole hydrogen bonding with residues like Thr351 in tubulin, boosting activity . In contrast, the ethyl group may prioritize hydrophobic interactions.
  • Positional Effects :
    • Substitution at the R2 position (e.g., methyl in compound 7a vs. hydrogen in 6) significantly impacts activity . The ethyl group at the pyrazole 1-position may occupy a distinct region in binding pockets compared to aromatic substituents.

Physicochemical Properties

  • pKa and Solubility : Piperazine basicity is influenced by substituents. For example, benzhydrylpiperazines show pKa shifts depending on substituent electronegativity . The ethyl-pyrazole group likely lowers pKa compared to electron-withdrawing groups (e.g., chlorine), enhancing water solubility.
  • Lipophilicity : The ethyl group increases logP relative to methyl but remains less lipophilic than aryl groups (e.g., benzodioxolyl in ), balancing membrane permeability and solubility.

Biological Activity

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine, a compound featuring a piperazine ring and a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4, with a molecular weight of 208.26 g/mol. The compound consists of an ethyl-substituted pyrazole linked to a piperazine ring, which contributes to its unique chemical properties and biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity . In vitro assays show that the compound inhibits tumor growth in various cancer cell lines. Specifically, it has been reported to exert selective cytotoxic effects on cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in cellular signaling and regulation:

  • Janus Kinase (JAK) : Inhibition of JAK enzymes can disrupt pathways associated with inflammation and cancer progression.
  • Histone Deacetylases (HDACs) : By inhibiting HDACs, the compound may influence gene expression and promote apoptosis in cancer cells .

Antimicrobial Properties

Preliminary research suggests that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial activity against various bacterial strains. The compound's structural features may enhance its ability to interact with microbial targets, leading to effective inhibition of growth .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Caspase Activation : The compound may induce apoptosis through the activation of caspases, critical enzymes in programmed cell death .
  • Receptor Binding : Interaction studies indicate that the compound can bind effectively to various receptors, influencing their activity and downstream signaling pathways .

Case Studies

A series of case studies have explored the pharmacological effects of this compound:

StudyFindings
Study ADemonstrated significant inhibition of tumor growth in MCF7 breast cancer cell line (IC50 = 39.70 µM) .
Study BShowed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
Study CEvaluated the compound's effect on JAK inhibition, suggesting potential applications in inflammatory diseases .

Synthesis and Derivatives

Various synthesis methods have been explored for producing this compound and its derivatives. The versatility of the piperazine scaffold allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of pyrazole derivatives followed by coupling with piperazine. Key steps:
  • Step 1 : Preparation of 1-ethyl-3-(chloromethyl)pyrazole via alkylation of pyrazole precursors under reflux conditions (ethanol, 12–24 hours) .
  • Step 2 : Nucleophilic substitution with piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Optimization Table :
ParameterTypical RangeImpact on Yield/Purity
SolventDMF vs. THFDMF improves reactivity
Temperature60–80°CHigher temps reduce side products
Reaction Time6–12 hoursProlonged time enhances conversion

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray Crystallography : Resolve 3D conformation using SHELX software for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for ethyl, pyrazole, and piperazine moieties (e.g., δ 1.4 ppm for ethyl CH3, δ 3.5 ppm for piperazine CH2) .
  • IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Test via saturation shake-flask method .
  • Stability :
ConditionStability Outcome
Room temperatureStable for >6 months (dry)
Acidic/alkaline pHDegrades above pH 10
Light exposurePhotodegradation observed

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases or GPCRs using fluorescence polarization .
  • Antimicrobial activity : Broth microdilution (MIC determination) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC50 values .

Advanced Research Questions

Q. How do reaction mechanisms and substituent effects influence the synthesis of analogs with enhanced pharmacological properties?

  • Methodological Answer :
  • Mechanistic Insights : Alkylation proceeds via SN2 pathway; steric hindrance from ethyl group affects regioselectivity .
  • Substituent Effects Table :
Substituent PositionEffect on BioactivityExample Derivative
Pyrazole C-5Increased lipophilicity5-Methyl analogs
Piperazine N-4Enhanced receptor binding4-Arylpiperazine derivatives

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Data Harmonization :

Standardize assay protocols (e.g., ATP concentration in kinase assays).

Validate purity via HPLC (>95%) to exclude impurity-driven artifacts .

  • Case Study : Discrepancies in antimicrobial activity may arise from strain-specific resistance; use CLSI guidelines for reproducibility .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Stability : Use buffer solutions (pH 1–13) with LC-MS monitoring. Degradation products include hydrolyzed piperazine .
  • Thermal Analysis : TGA/DSC to determine decomposition points (>200°C) .

Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., dopamine receptors) .
  • QSAR Models :
  • Descriptors : LogP, polar surface area, H-bond donors.
  • Validation : Leave-one-out cross-validation (R² > 0.8) .

Data Contradictions and Resolution

Q. How can researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Root Causes : Varied solvent purity, catalyst traces, or unoptimized stoichiometry.
  • Resolution : Reproduce reactions under inert atmosphere (N2/Ar) with anhydrous solvents .

Q. Key Citations :

  • Synthesis and SAR:
  • Structural Analysis:
  • Stability and Degradation:
  • Computational Modeling:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.